N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-2-11-20-15-10-9-12-5-3-4-6-14(12)16(15)22-18(20)19-17(21)13-7-8-13/h1,3-6,9-10,13H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOVMJTWMNSKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, which are then further reacted to form the desired naphthothiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using visible light and molecular oxygen.
Substitution: It can participate in substitution reactions, particularly at the prop-2-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Visible light and molecular oxygen are used for oxidative formylation.
Substitution: Phenyl isothiocyanate is commonly used in the cyclocondensation reaction.
Major Products Formed
Scientific Research Applications
Key Structural Features
- Naphtho-thiazole Framework : Provides significant conjugation, influencing electronic properties.
- Cyclopropanecarboxamide Group : Enhances biological activity through potential interactions with cellular targets.
Medicinal Chemistry
Research indicates that N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide exhibits promising anti-cancer properties . Its ability to interact with specific molecular targets within cancer cells positions it as a potential therapeutic agent. The compound's thiazole ring engages with various biological targets like kinases and proteases involved in cellular signaling pathways critical for cancer progression .
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, facilitating the synthesis of more complex organic molecules. Its unique structure allows for the formation of metal complexes that can be utilized in various catalytic processes .
Materials Science
In industry, this compound is explored for applications in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The compound's electronic properties make it suitable for use in optoelectronic devices .
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets within cells. The benzothiazole moiety may facilitate binding to enzymes or receptors involved in critical cellular processes . Preliminary studies suggest that it may modulate enzyme activities pivotal in cancer progression and other diseases.
Case Studies
Several studies have highlighted the compound's potential:
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide involves its role as a photosensitizer. Upon exposure to visible light, the compound generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in its oxidative reactions and biological activities.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Substituent Chemistry : Unlike the nitro-phenylacetamide groups in 6b-c , the target’s propargyl group offers unique reactivity (e.g., alkyne-azide cycloaddition).
- Cyclopropane Motif : The cyclopropanecarboxamide group is shared with compounds 74 and A-836,339 but differs in linkage (imine vs. direct amide bond) .
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1670 cm⁻¹) and NH vibration (~3260 cm⁻¹) align with acetamide derivatives like 6a . The propargyl C≡C stretch (~2100 cm⁻¹) would be a distinguishing feature.
- NMR Spectroscopy : The cyclopropane protons in the target compound are expected near δ 1.0–2.0 ppm (cf. δ 1.2–1.5 ppm in compound 74 ), while the naphthothiazole aromatic signals would resemble those in 6a (δ 7.2–8.4 ppm) .
Pharmacological and Regulatory Considerations
- Regulatory Status : Tetramethylcyclopropane-thiazole carboxamides are classified as psychoactive substances in some jurisdictions, underscoring the need for rigorous safety profiling of the target compound .
Biological Activity
N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide is a synthetic compound with potential biological activity. Its structure suggests various pharmacological properties, particularly due to the presence of the thiazole moiety, which is known for its diverse biological effects.
Chemical Structure and Properties
The compound can be characterized by its unique structure:
- Chemical Formula : C₁₄H₁₃N₃OS
- Molecular Weight : 273.34 g/mol
- Functional Groups : Contains a thiazole ring and a cyclopropanecarboxamide group.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
Thiazole derivatives have been reported to possess anti-inflammatory properties. In particular:
- In Vivo Studies : Compounds with similar structures have demonstrated efficacy in models of autoimmune diseases by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antimicrobial Activity
The thiazole group has been associated with antimicrobial effects:
- Research Findings : Studies show that thiazole-based compounds can inhibit bacterial growth, suggesting potential as antibacterial agents .
Data Tables
| Biological Activity | Mechanism/Effect | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 | |
| Antimicrobial | Inhibits growth of bacteria |
Case Studies
- Anticancer Study : A study on thiazole derivatives showed that specific compounds could reduce tumor size in xenograft models by promoting apoptosis in cancer cells while sparing normal cells .
- Anti-inflammatory Study : In a mouse model of collagen-induced arthritis, a thiazole derivative demonstrated significant reduction in joint inflammation and swelling, correlating with decreased levels of inflammatory markers .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing this naphthothiazole-derived cyclopropanecarboxamide?
- Methodology : The compound’s propargyl-substituted naphthothiazole core can be synthesized via 1,3-dipolar cycloaddition between azides and alkynes (Click chemistry), as demonstrated for analogous thiazole derivatives . Key steps include:
- Propargylation : React naphthol derivatives with propargyl bromide in DMF/K₂CO₃ to introduce the alkyne moiety .
- Cycloaddition : Use Cu(OAc)₂ as a catalyst in a tert-BuOH/H₂O solvent system to form the triazole or thiazole ring .
- Cyclopropane coupling : Attach cyclopropanecarboxamide via nucleophilic substitution or condensation reactions, as seen in related cyclopropane-thiazole hybrids .
Q. How is the compound characterized structurally and spectroscopically?
- Techniques :
- Single-crystal X-ray diffraction (SHELX suite) to resolve the (2Z)-configuration and confirm cyclopropane-thiazole geometry .
- Vibrational spectroscopy : IR peaks at ~1670–1680 cm⁻¹ (C=O stretch) and ~1250–1300 cm⁻¹ (C–N/C–O bonds) .
- NMR : ¹H/¹³C NMR to identify protons on the naphtho-thiazole (δ 7.2–8.4 ppm) and cyclopropane (δ 1.5–2.5 ppm) .
- HRMS for molecular ion validation (e.g., [M+H]+ with <1 ppm error) .
Q. What solvent systems optimize its stability during synthesis?
- Empirical findings : Polar aprotic solvents (DMF, DMSO) enhance solubility for cyclopropane coupling, while EtOAc/hexane mixtures are optimal for recrystallization . Avoid prolonged exposure to aqueous bases to prevent cyclopropane ring opening .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data?
- Approach :
- Density Functional Theory (DFT) : Calculate vibrational frequencies (IR) and NMR chemical shifts to validate experimental data .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by modeling the compound’s electronic structure (HOMO-LUMO gaps) .
- Crystallographic software (SHELXL) : Refine X-ray data to resolve disorder in the propargyl or cyclopropane groups .
Q. What strategies address low yield in cyclopropane-thiazole coupling?
- Troubleshooting :
- Steric effects : Introduce bulky directing groups (e.g., 2-nitrophenyl) to pre-organize the cyclopropane-carboxamide for nucleophilic attack .
- Catalyst screening : Test Pd(0) or Ru-based catalysts for C–N bond formation, as used in strained-ring systems .
Q. How does the propargyl group influence reactivity in downstream functionalization?
- Experimental design :
- Alkyne activation : Use Au(I)/Ag(I) catalysts to mediate cyclization or Sonogashira coupling .
- Click chemistry : React the terminal alkyne with azides (e.g., biotin-azide) for bioconjugation studies .
Q. What structural modifications enhance bioactivity while maintaining stability?
- SAR insights :
- Naphtho-thiazole core : Fluorination at C4 improves membrane permeability .
- Cyclopropane : Replace with spirocyclic rings (e.g., oxirane) to modulate ring strain and metabolic stability .
- Propargyl group : Substitute with CF₃ or Cl to enhance electrophilicity for covalent target binding .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to validate purity?
- Resolution :
- DSC/TGA : Measure thermal decomposition profiles to distinguish polymorphs .
- HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to detect impurities >0.1% .
Q. Conflicting biological activity data across assays: Methodological pitfalls?
- Critical analysis :
- Solubility : Test in DMSO vs. saline; precipitation in aqueous buffers may falsely reduce apparent potency .
- Metabolic interference : Assess thiazole ring oxidation (CYP450 enzymes) using liver microsomes .
Tables for Key Data
Table 1 : Optimized reaction conditions for propargyl-naphthothiazole synthesis
Table 2 : Computational vs. experimental NMR shifts (δ, ppm)
| Position | Experimental (¹³C) | DFT-B3LYP (6-31G*) | Deviation |
|---|---|---|---|
| C=O | 165.0 | 166.2 | +1.2 |
| Cyclopropane C1 | 52.0 | 53.1 | +1.1 |
| Thiazole C2 | 142.4 | 141.8 | -0.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
